molecular formula C31H42N2O10 B146491 Hexyl 1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinecarboxylate CAS No. 129477-57-2

Hexyl 1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinecarboxylate

Cat. No. B146491
M. Wt: 602.7 g/mol
InChI Key: XBEQXYIHPVWOBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexyl 1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinecarboxylate, commonly known as C16, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the piperazinecarboxylate family of compounds and has shown promising results in various areas of research.

Mechanism Of Action

C16 exerts its effects through the inhibition of various enzymes and pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. C16 also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.

Biochemical And Physiological Effects

C16 has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the migration and invasion of cancer cells. C16 has also been shown to reduce inflammation and oxidative stress in various tissues.

Advantages And Limitations For Lab Experiments

C16 has a number of advantages for use in laboratory experiments. It is a highly stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high selectivity for cancer cells. However, one limitation of C16 is that it can be difficult to solubilize in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research on C16. One area of interest is the development of novel formulations and delivery methods for C16, which could improve its solubility and bioavailability. Another area of interest is the investigation of the potential use of C16 in combination with other anti-cancer agents, which could improve its efficacy in cancer treatment. Additionally, further studies are needed to fully elucidate the mechanisms of action of C16, which could lead to the development of new therapeutic targets for cancer and other diseases.

Synthesis Methods

C16 is synthesized through a multi-step process that involves the reaction of hexylamine with 3,4,5-trimethoxybenzoyl chloride, followed by the reaction of the resulting product with piperazinecarboxylic acid. The final product is purified through a series of chromatographic techniques to obtain a highly pure and stable compound.

Scientific Research Applications

C16 has been extensively studied for its potential applications in various areas of scientific research. It has been shown to have anti-cancer properties, as well as anti-inflammatory and anti-oxidant effects. C16 has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

CAS RN

129477-57-2

Product Name

Hexyl 1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinecarboxylate

Molecular Formula

C31H42N2O10

Molecular Weight

602.7 g/mol

IUPAC Name

hexyl 1,4-bis(3,4,5-trimethoxybenzoyl)piperazine-2-carboxylate

InChI

InChI=1S/C31H42N2O10/c1-8-9-10-11-14-43-31(36)22-19-32(29(34)20-15-23(37-2)27(41-6)24(16-20)38-3)12-13-33(22)30(35)21-17-25(39-4)28(42-7)26(18-21)40-5/h15-18,22H,8-14,19H2,1-7H3

InChI Key

XBEQXYIHPVWOBO-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)C1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CCCCCCOC(=O)C1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

synonyms

Hexyl 1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinecarboxylate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.